Hexanolamino PAF C-16 is a structural analog of the potent phospholipid signaling molecule, Platelet-Activating Factor C-16 (PAF C-16). PAF C-16 is naturally produced by various cells, including immune cells like neutrophils and macrophages, in response to infection or inflammation [, ]. This compound plays a crucial role in numerous physiological processes, including inflammation, platelet aggregation, and immune responses [, , ]. Hexanolamino PAF C-16 is specifically designed to explore the structure-activity relationship of PAF C-16 and potentially develop new therapeutic strategies for diseases involving PAF C-16 signaling.
Hexanolamino Platelet Activating Factor C-16, also referred to by its chemical name 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, has a molecular weight of approximately 579.8 g/mol and a CAS number of 137566-83-7. It is synthesized in laboratory settings and is derived from the natural phospholipid metabolism pathways that produce platelet activating factors in various cell types, including platelets, macrophages, and endothelial cells .
The synthesis of Hexanolamino Platelet Activating Factor C-16 involves several chemical processes. The primary methods include:
The synthesis can be optimized by controlling parameters such as temperature, pH, and substrate concentrations to enhance yield and purity.
Hexanolamino Platelet Activating Factor C-16 features a unique molecular structure characterized by:
This structural configuration allows for interaction with specific receptors on cell membranes, facilitating its role in signaling pathways .
Hexanolamino Platelet Activating Factor C-16 participates in various chemical reactions, primarily involving:
The mechanism of action of Hexanolamino Platelet Activating Factor C-16 involves:
Hexanolamino Platelet Activating Factor C-16 exhibits several notable physical and chemical properties:
Hexanolamino Platelet Activating Factor C-16 has diverse applications in scientific research:
Platelet-activating factor (PAF C-16) is a potent phospholipid mediator (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) with fundamental roles in inflammation and immune responses. Biochemically, PAF C-16 features a hexadecyl (C16) alkyl chain linked via an ether bond at the sn-1 position, an acetyl group at sn-2, and a phosphocholine head group at sn-3 [1] [6] [8]. This specific molecular architecture enables high-affinity binding to the G-protein coupled PAF receptor (PAFR), triggering intracellular signaling cascades involving phospholipase C (PLC), phospholipase A2 (PLA2), calcium mobilization, and NF-κB activation [3] [6]. During mycobacterial infections like tuberculosis, PAF C-16 concentrations increase six-fold at inflammation sites, where it exhibits direct antimicrobial activity by damaging bacterial cell membranes through membrane destabilization [1] [3]. Flow cytometry and fluorescence microscopy studies confirm that PAF C-16 induces propidium iodide uptake in Mycobacterium bovis BCG and Mycobacterium smegmatis, indicating membrane permeabilization [1]. Additionally, PAF C-16 modulates immune cell functions by:
Table 1: Structural Features and Biological Activities of PAF C-16 and Key Analogs
Compound | sn-1 Substituent | sn-2 Substituent | sn-3 Head Group | Key Biological Activities |
---|---|---|---|---|
PAF C-16 | 1-O-hexadecyl (C16:0) | Acetyl | Phosphocholine | Platelet aggregation, neutrophil chemotaxis, vasodilation, direct antimicrobial activity |
Lyso-PAF | 1-O-hexadecyl | Hydroxy | Phosphocholine | Inactive precursor; lacks bioactivity |
Hexanolamino PAF C-16 | 1-O-hexadecyl | Acetyl | Phospho(N,N,N-trimethyl)hexanolamine | Cell-type specific agonist/antagonist; intracellular mycobacterial inhibition |
2-O-methyl PAF | 1-O-hexadecyl | Methyl | Phosphocholine | Lacks receptor binding affinity |
PAF C-18 | 1-O-octadecyl (C18:0) | Acetyl | Phosphocholine | Similar activity to PAF C-16 with longer alkyl chain |
The development of PAF structural analogs stems from the need to dissect PAFR signaling complexities and develop targeted modulators for inflammatory pathologies. Minor modifications to PAF C-16's structure significantly alter receptor binding and functional outcomes [2] [4] [9]:
Hexanolamino PAF C-16 (1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine; CAS 137566-83-7) is classified as a synthetic PAF analog with mixed agonist/antagonist properties. Its molecular formula is C₃₀H₆₂NO₇P (MW 579.8 g/mol), featuring three critical domains [4] [9]:
Table 2: Cell-Type Specific Signaling Profiles of Hexanolamino PAF C-16
Cell Type | PAFR Activity | Functional Response | Signaling Pathways |
---|---|---|---|
Human monocyte-derived macrophages | Antagonist | Inhibits PAF-induced superoxide (O₂⁻) and H₂O₂ production | Blocks calcium flux and PKC activation |
Rabbit platelets | Partial agonist | Induces moderate aggregation | Calcium-independent pathways |
Guinea pig macrophages | Partial agonist | Triggers incomplete inflammatory responses | Partial PLC activation |
Guinea pig platelets | Full agonist | Causes complete aggregation | Calcium-dependent and -independent pathways |
Research significance centers on its unique pharmacological behavior:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7